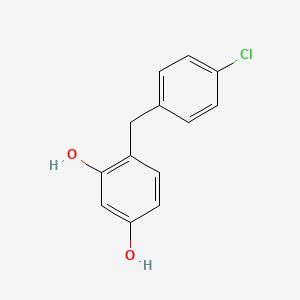

4-(4-Chlorobenzyl)benzene-1,3-diol

描述

Structure

3D Structure

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(15)8-13(10)16/h1-6,8,15-16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYNBOVNNIZYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=C(C=C2)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279046 |

Source

|

| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-43-9 |

Source

|

| Record name | MLS000737941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorobenzyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-n-Butylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-n-butylresorcinol, a resorcinol derivative, has emerged as a highly potent hypopigmenting agent. Its primary mechanism of action is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the depigmenting effects of 4-n-butylresorcinol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel treatments for hyperpigmentation disorders.

Core Mechanism of Action: Tyrosinase Inhibition

The principal mechanism by which 4-n-butylresorcinol exerts its hypopigmenting effect is through the direct inhibition of tyrosinase.[1][2][3] Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to the active site of tyrosinase, 4-n-butylresorcinol competitively inhibits its enzymatic activity, thereby reducing the production of melanin.[1]

Quantitative Analysis of Tyrosinase Inhibition

Numerous studies have quantified the inhibitory potency of 4-n-butylresorcinol against both human and mushroom tyrosinase, as well as its efficacy in cellular models of melanin production. The half-maximal inhibitory concentration (IC50) values consistently demonstrate its superiority over other well-known hypopigmenting agents.

| Assay Type | Inhibitor | IC50 Value | Reference |

| Human Tyrosinase Activity | 4-n-Butylresorcinol | 21 µM | [4] |

| Kojic Acid | 500 µM | [4] | |

| Hydroquinone | 4400 µM | [4] | |

| Arbutin | ~6500 µM | [4] | |

| Melanin Production in MelanoDerm™ Skin Model | 4-n-Butylresorcinol | 13.5 µM | [4] |

| Hydroquinone | < 40 µM | [4] | |

| Kojic Acid | > 400 µM | [4] | |

| Arbutin | > 5000 µM | [4] |

Secondary Mechanism: Enhanced Proteolytic Degradation of Tyrosinase

Beyond direct competitive inhibition, 4-n-butylresorcinol has been shown to induce the degradation of tyrosinase protein.[1] This secondary mechanism contributes to its overall efficacy in reducing melanogenesis.

Signaling Pathway

The enhanced degradation of tyrosinase is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activation of p38 MAPK leads to increased ubiquitination of tyrosinase, marking it for proteasomal degradation.[1] This dual action of inhibiting tyrosinase activity and promoting its degradation makes 4-n-butylresorcinol a particularly effective agent for reducing hyperpigmentation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 4-n-butylresorcinol.

In Vitro Human Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on human tyrosinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human tyrosinase in 50 mM phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in 50 mM phosphate buffer (pH 6.8).

-

Prepare serial dilutions of 4-n-butylresorcinol in a suitable solvent (e.g., DMSO) and then dilute further in the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of the 4-n-butylresorcinol solution.

-

Add 140 µL of 50 mM phosphate buffer (pH 6.8).

-

Add 20 µL of the human tyrosinase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm every minute for at least 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Melanin Content Assay

This assay quantifies the effect of a compound on melanin production in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Seed B16F10 mouse melanoma cells or Mel-Ab melanocytes in a 6-well plate at a suitable density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of 4-n-butylresorcinol for 72 hours.

-

-

Melanin Extraction:

-

After incubation, wash the cells twice with phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Dissolve the cell pellet in 1N NaOH by incubating at 80°C for 1 hour.

-

-

Quantification:

-

Measure the absorbance of the resulting lysate at 405 nm using a microplate reader.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Normalize the melanin content to the total protein concentration to account for differences in cell number.

-

Western Blot Analysis for Tyrosinase Protein Levels

This technique is used to determine the effect of a compound on the expression level of the tyrosinase protein.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat B16F10 or Mel-Ab cells with 4-n-butylresorcinol as described in the melanin content assay.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for tyrosinase overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Conclusion

4-n-butylresorcinol is a potent hypopigmenting agent that functions through a dual mechanism of action. It directly and competitively inhibits tyrosinase, the key enzyme in melanogenesis, and also promotes its degradation via the p38 MAPK signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the treatment of hyperpigmentation disorders. The robust in vitro and cellular efficacy of 4-n-butylresorcinol underscores its potential as a leading active ingredient in dermatological and cosmetic applications.

References

Navigating the Safety and Toxicity Profile of 4-(4-Chlorobenzyl)benzene-1,3-diol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Chlorobenzyl)benzene-1,3-diol, a derivative of resorcinol, is a compound of interest in various research and development sectors. Due to the scarcity of specific safety data, this document leverages the toxicological profile of 4-Chlororesorcinol to provide a preliminary assessment. Key findings for 4-Chlororesorcinol suggest moderate acute oral toxicity, skin and eye irritation potential, and it is considered a moderate skin sensitizer. Notably, it has not demonstrated mutagenic, teratogenic, or carcinogenic properties in the available studies. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of key concepts to support informed decision-making in a research and development context.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative toxicity data available for the surrogate compound, 4-Chlororesorcinol.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 369 mg/kg | [1][2][3][4] |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritant | [5] |

| Eye Irritation | Rabbit | Irritant | [5] |

| Skin Sensitization (LLNA) | Mouse | Moderate Sensitizer | [3] |

Table 3: Genetic and Developmental Toxicity

| Endpoint | Test System | Result | Reference |

| Mutagenicity | Ames Test | Negative | [1][2][3] |

| Mutagenicity | Micronucleus Test (in vivo) | Negative | [1][2][3] |

| Teratogenicity | Rat (dermal) | No effects observed | [1][2] |

| Reproductive Toxicity | Rat (dermal) | No effects observed | [1][2] |

Table 4: Carcinogenicity

| Species | Route | Result | Reference |

| Rat | Dermal | No evidence of carcinogenicity | [1] |

Experimental Protocols

Detailed methodologies for the key toxicological assessments of 4-Chlororesorcinol are outlined below. These protocols provide a framework for understanding the basis of the summarized data.

Acute Oral Toxicity (LD₅₀)

-

Guideline: Based on principles similar to OECD Guideline 401.

-

Species: CFY strain rats.

-

Procedure: Animals were starved overnight prior to administration. 4-Chlororesorcinol was prepared as a 10% solution in aqueous sodium sulphite and administered by gavage at a range of dosage volumes. A control group received the vehicle alone.

-

Observation: Animals were observed for 14 days for signs of toxicity and mortality. All animals (deceased and survivors) were subjected to a macroscopic post-mortem examination.

-

Data Analysis: The LD₅₀ and its 95% confidence limits were calculated from the mortality data.[6]

Skin Irritation

-

Guideline: Based on principles similar to OECD Guideline 404.

-

Species: Rabbits.

-

Procedure: A single sample of 0.5 g of 4-Chlororesorcinol was applied to the intact skin of three rabbits for four hours.

-

Observation: The treated skin areas were observed for erythema and edema at specified intervals. Observations continued for 14 days to assess the reversibility of any effects.

-

Results: The study noted brown staining of the treated skin. The exposure resulted in varying degrees of erythema and edema, which in some animals persisted for the duration of the study.[6]

Skin Sensitization - Local Lymph Node Assay (LLNA)

-

Guideline: Based on principles similar to OECD Guideline 429.

-

Species: Mice.

-

Procedure: Different concentrations of 4-Chlororesorcinol (2.5%, 5%, 10%, 25%, and 50%) in a vehicle of acetone:olive oil (4:1 v/v) were applied to the dorsal surface of the ears of experimental groups for three consecutive days. Control animals were treated with the vehicle alone.

-

Endpoint Measurement: Three days after the final exposure, ³H-methyl thymidine was injected, and the draining auricular lymph nodes were excised. The proliferation of lymphocytes was measured by quantifying the incorporation of ³H-methyl thymidine.

Mutagenicity - Ames Test

-

Guideline: OECD Guideline 471.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537.

-

Procedure: The test was conducted with and without metabolic activation (S9 mix). 4-Chlororesorcinol was tested at a range of concentrations. Both the plate incorporation and pre-incubation methods were used.

-

Results: No substantial, reproducible increase in the number of revertant colonies was observed in any of the tester strains at any dose level, with or without metabolic activation.[3][6]

Mechanism of Action and Signaling Pathways

Resorcinol and its derivatives, including this compound, are known to interact with biological systems through various mechanisms. Two key areas of interest are their role as tyrosinase inhibitors and their potential for endocrine disruption.

Tyrosinase Inhibition

Many resorcinol derivatives are potent inhibitors of tyrosinase, the key enzyme in melanin synthesis. This has led to their investigation for use in skin-lightening cosmetic products. The inhibitory action can occur through multiple mechanisms, including competitive, non-competitive, or mixed-type inhibition.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Final report on the safety assessment of 4-Chlororesorcinol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ec.europa.eu [ec.europa.eu]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)benzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorobenzyl)benzene-1,3-diol is a benzenediol derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is a critical parameter for its application in drug discovery, formulation development, and chemical synthesis. Solubility influences bioavailability, reaction kinetics, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table of common laboratory solvents is provided for researchers to populate as they determine the solubility of this compound.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound ( g/100 mL at 25°C) |

| Water | H₂O | 80.1 | Data not available |

| Ethanol | C₂H₅OH | 24.5 | Data not available |

| Methanol | CH₃OH | 32.7 | Data not available |

| Acetone | C₃H₆O | 20.7 | Data not available |

| Isopropyl Alcohol | C₃H₈O | 18.3 | Data not available |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available |

| Tetrahydrofuran | C₄H₈O | 7.6 | Data not available |

| Acetonitrile | C₂H₃N | 37.5 | Data not available |

| Dimethyl Sulfoxide | C₂H₆OS | 46.7 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Hexane | C₆H₁₄ | 1.9 | Data not available |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound is the Shake-Flask Method , followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Orbital shaker with temperature control

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Detailed Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An amount that ensures undissolved solid remains after equilibration is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

Caption: Factors influencing the solubility of a solid compound.

The Biological Profile of 4-(4-Chlorobenzyl)benzene-1,3-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 4-(4-Chlorobenzyl)benzene-1,3-diol and its related derivatives. The primary focus of this document is the potent tyrosinase inhibitory activity of this class of compounds, a key area of interest for applications in dermatology and cosmetology. This guide synthesizes available data on structure-activity relationships, mechanism of action, and detailed experimental protocols. While tyrosinase inhibition is the most prominently documented activity, other potential biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties, are also discussed based on the broader class of resorcinol derivatives. Quantitative data is presented in a structured format to facilitate comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as 4-(4-chlorobenzyl)resorcinol, belongs to the class of 4-substituted resorcinols. This structural motif has garnered significant attention in medicinal chemistry and drug discovery due to its potent biological activities. The benzene-1,3-diol (resorcinol) core, substituted at the 4-position with a 4-chlorobenzyl group, confers specific physicochemical properties that are critical for its interaction with biological targets. This guide delves into the scientific literature to provide an in-depth analysis of the biological activities of these derivatives, with a particular emphasis on their well-established role as tyrosinase inhibitors.

Tyrosinase Inhibitory Activity

The most significant and extensively studied biological activity of 4-substituted resorcinols is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, tyrosinase inhibitors are of great interest for the development of skin-lightening agents and treatments for hyperpigmentation.

Structure-Activity Relationship (SAR)

The 4-substituted resorcinol skeleton is a crucial feature for potent tyrosinase inhibitory activity.[1][2][3] The two hydroxyl groups of the resorcinol moiety are essential for chelating the copper ions in the active site of the tyrosinase enzyme. The substituent at the 4-position plays a critical role in modulating the inhibitory potency.

Quantitative Data: Tyrosinase Inhibition by 4-Substituted Resorcinol Derivatives

To provide a comparative context for the potential activity of this compound, the following table summarizes the tyrosinase inhibitory activities of various 4-substituted resorcinol derivatives.

| Derivative | R-Group at 4-position | IC50 (µM) | Enzyme Source | Reference |

| 4-n-Butylresorcinol | n-Butyl | 21 | Mushroom | [4] |

| 4-n-Hexylresorcinol | n-Hexyl | ~10 | Mushroom | [5] |

| Thiazolyl Resorcinol (W495) | 2-amino-1,3-thiazol-4-yl | ~50 | Human | [6] |

| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one | 2,4-dihydroxybenzylidene | 0.09 | Mushroom | [7] |

| Urolithin derivative 1h | 4.14 | Mushroom | [8] | |

| Kojic Acid (Reference) | 15.99 - 26.18 | Mushroom | [9] |

Note: The IC50 values can vary depending on the enzyme source and assay conditions.

Based on the structure-activity relationships, the presence of a benzyl group at the 4-position, particularly with a halogen substituent like chlorine, is expected to confer potent tyrosinase inhibitory activity due to favorable hydrophobic and electronic interactions within the enzyme's active site.

Mechanism of Tyrosinase Inhibition

4-Substituted resorcinols typically act as competitive inhibitors of tyrosinase.[2] They bind to the active site of the enzyme, preventing the natural substrate, L-tyrosine, from binding and being converted to L-DOPA and subsequently to dopaquinone, the precursor of melanin. The resorcinol moiety is believed to chelate the two copper ions in the active site of the enzyme, effectively blocking its catalytic activity.

Experimental Protocol: Tyrosinase Inhibition Assay

The following protocol is a generalized method for determining the tyrosinase inhibitory activity of this compound derivatives, based on commonly used spectrophotometric assays.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound derivatives (test compounds)

-

Kojic acid (positive control)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 units/mL.

-

Dissolve L-DOPA in the phosphate buffer to a final concentration of 2 mM.

-

Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions, which are then serially diluted to various concentrations with the phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for the control), and 20 µL of the tyrosinase solution.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to measure the absorbance at 1-minute intervals for a total of 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) from the linear portion of the absorbance vs. time plot.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Other Potential Biological Activities

While tyrosinase inhibition is the hallmark activity of 4-substituted resorcinols, the broader class of resorcinol derivatives exhibits a range of other biological effects. The information for this compound derivatives in these areas is limited, but the following sections provide an overview based on related compounds.

Antioxidant Activity

Phenolic compounds, including resorcinol derivatives, are known for their antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The antioxidant activity is generally attributed to the hydrogen-donating ability of the hydroxyl groups on the aromatic ring. While specific studies on the antioxidant potential of this compound are lacking, its phenolic structure suggests it may possess radical scavenging capabilities.

Antimicrobial Activity

Resorcinol itself has antiseptic properties. Some derivatives of resorcinol have been investigated for their antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties of the substituents on the resorcinol ring can influence the antimicrobial potency. The presence of the chlorobenzyl group in this compound might contribute to its antimicrobial profile, an area that warrants further investigation.

Anti-inflammatory Activity

Certain resorcinol derivatives have demonstrated anti-inflammatory effects. The mechanism of action can vary, but may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. Given the structural similarities to other bioactive phenolic compounds, this compound derivatives could potentially exhibit anti-inflammatory properties, representing a promising avenue for future research.

Conclusion

This compound and its derivatives are a compelling class of compounds with significant biological activity, most notably as potent inhibitors of the tyrosinase enzyme. The well-defined structure-activity relationship of 4-substituted resorcinols provides a strong foundation for the design and development of novel and effective agents for the treatment of hyperpigmentation disorders. While other biological activities such as antioxidant, antimicrobial, and anti-inflammatory effects are plausible based on the general properties of resorcinols, these areas remain largely unexplored for this specific subclass and represent fertile ground for future research. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound derivatives.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 4. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on 4-(4-Chlorobenzyl)benzene-1,3-diol: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorobenzyl)benzene-1,3-diol, also known as 4-(4-Chlorobenzyl)resorcinol, is a phenolic compound with a chemical structure that suggests potential for biological activity. Its resorcinol moiety is a common feature in various biologically active molecules, and the presence of a chlorobenzyl group can influence its lipophilicity and interaction with biological targets. This technical guide aims to provide a comprehensive review of the existing research on this compound, focusing on its synthesis, biological activities, and mechanism of action. However, it is important to note that publicly available research specifically on this compound is limited. Much of the related research focuses on the broader class of resorcinol derivatives.

Chemical Properties and Synthesis

| Property | Value | Source |

| CAS Number | 6280-43-9 | PubChem |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem |

| Molecular Weight | 234.68 g/mol | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | General knowledge of similar compounds |

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the Friedel-Crafts alkylation of resorcinol (benzene-1,3-diol) with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Illustrative Synthesis of this compound

Materials:

-

Resorcinol

-

4-Chlorobenzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of resorcinol in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous AlCl₃ portion-wise.

-

Allow the mixture to stir for 15 minutes at 0 °C.

-

Slowly add a solution of 4-chlorobenzyl chloride in anhydrous DCM to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of 1M HCl at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activities of this compound are not extensively reported in peer-reviewed literature. However, based on the activities of structurally related resorcinol derivatives, several potential areas of interest can be inferred. Resorcinol and its derivatives are known to exhibit a range of biological effects, including antiseptic, antifungal, and skin-lightening properties. The parent compound, resorcinol, acts as a keratolytic agent, helping to remove dead skin cells.

The mechanism of action for many resorcinol derivatives involves the inhibition of tyrosinase, a key enzyme in melanin synthesis. By inhibiting this enzyme, these compounds can reduce the production of melanin, leading to a skin-lightening effect.

Potential Signaling Pathway Involvement

Given the limited specific data, a hypothetical signaling pathway can be proposed based on the known effects of similar resorcinol derivatives on melanogenesis.

Toxicity Data

There is a lack of specific toxicity data for this compound. However, a safety assessment of the related compound, 4-Chlororesorcinol, has been conducted by the Scientific Committee on Consumer Safety (SCCS). The report indicated that 4-Chlororesorcinol can be a skin irritant and a moderate skin sensitizer in animal studies. These findings suggest that this compound should also be handled with appropriate safety precautions.

Future Research Directions

The current body of literature on this compound is sparse, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Comprehensive Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Detailed in vitro and in vivo studies to elucidate the specific molecular mechanisms underlying any observed biological activity.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of related analogues to establish clear structure-activity relationships.

-

Toxicology and Safety Pharmacology: A thorough toxicological evaluation to determine the safety profile of the compound for potential therapeutic development.

Conclusion

This compound is a compound with potential for biological activity, largely inferred from the known properties of its resorcinol core. However, a significant gap exists in the scientific literature regarding its specific pharmacological and toxicological properties. This technical guide has summarized the available information and highlighted the substantial need for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Researchers are encouraged to undertake foundational studies to build a comprehensive understanding of this molecule.

Potential Biological Targets of 4-(4-Chlorobenzyl)benzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorobenzyl)benzene-1,3-diol, a synthetic compound featuring a resorcinol moiety substituted at the 4-position with a 4-chlorobenzyl group, belongs to a class of molecules that has garnered significant interest in the fields of dermatology and pharmacology. The benzene-1,3-diol (resorcinol) core is a well-established pharmacophore known for its interaction with various biological targets. This technical guide provides an in-depth analysis of the potential biological targets of this compound, with a primary focus on its role as a tyrosinase inhibitor. Additionally, potential off-target effects, specifically endocrine disruption, are discussed. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Primary Biological Target: Tyrosinase

The most probable and well-supported biological target for this compound is tyrosinase, a key enzyme in the biosynthesis of melanin. The structural hallmark of this compound, the 4-substituted resorcinol, is strongly associated with potent tyrosinase inhibitory activity.

The Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps in the melanogenesis pathway. It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form the two main types of melanin: eumelanin (black-brown pigment) and pheomelanin (red-yellow pigment). By inhibiting tyrosinase, the production of melanin can be effectively downregulated, which is a desirable outcome in the treatment of hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

4-Substituted Resorcinols as Tyrosinase Inhibitors

A substantial body of scientific literature demonstrates that the 4-substituted resorcinol scaffold is a potent inhibitor of tyrosinase. The meta-dihydroxy arrangement of the resorcinol ring is crucial for this activity, as it can chelate the copper ions in the active site of the enzyme without being oxidized itself, unlike catechols and hydroquinones. This resistance to oxidation makes resorcinol derivatives true inhibitors rather than alternative substrates.

Table 1: Tyrosinase Inhibitory Activity of Selected 4-Substituted Resorcinol Derivatives

| Compound | 4-Substituent | IC50 (µM) - Mushroom Tyrosinase | Reference |

| 4-n-Butylresorcinol | n-Butyl | 0.15 - 21 | [1] |

| 4-Hexylresorcinol | Hexyl | 0.56 | [1] |

| 4-Phenylethylresorcinol | Phenylethyl | 0.29 | [1] |

| Glabridin | Isoflavonoid | 0.079 - 18.6 | [1] |

| Thiamidol | Thiazolylaminomethyl | 0.0086 (hTYR) | [1] |

| Urolithin Derivative 1c | Benzofuranone | 18.09 ± 0.25 | [2][3] |

| Urolithin Derivative 1h | Substituted Benzofuranone | 4.14 ± 0.10 | [2][3] |

| Reduced Urolithin 2a | Substituted Benzyl | 15.69 ± 0.40 | [2][3] |

| S05014 | Polycyclic | 0.00625 (l-Tyr) | [4] |

Note: The IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme (e.g., mushroom vs. human). hTYR refers to human tyrosinase.

The data presented in Table 1 clearly indicates that the nature of the substituent at the 4-position of the resorcinol ring significantly influences the inhibitory potency. Generally, hydrophobic substituents tend to enhance the inhibitory activity.[5] Given the hydrophobic nature of the 4-chlorobenzyl group, it is highly probable that this compound is a potent tyrosinase inhibitor.

Probable Mechanism of Tyrosinase Inhibition

Based on studies of analogous 4-substituted resorcinols, this compound likely acts as a competitive inhibitor of tyrosinase.[2][3] The resorcinol moiety is believed to bind to the active site of the enzyme, chelating the two copper ions through its hydroxyl groups. This binding prevents the natural substrate, L-tyrosine, from accessing the active site, thereby blocking the catalytic activity of the enzyme. The 4-chlorobenzyl substituent likely contributes to the binding affinity through hydrophobic interactions within the active site pocket.

Potential Off-Target Effects: Endocrine Disruption

While tyrosinase is the primary and intended target for skin lightening applications, it is crucial to consider potential off-target effects for a comprehensive safety and efficacy profile. Emerging evidence suggests that resorcinol and its derivatives may act as endocrine-disrupting chemicals (EDCs), primarily by interfering with thyroid function.[6][7][8][9]

Interference with Thyroid Hormone Synthesis

Resorcinol has been shown to inhibit thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones (T3 and T4).[7] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form T3 and T4. Inhibition of TPO can lead to hypothyroidism, a condition characterized by an underactive thyroid gland.[8][9]

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has proposed classifying resorcinol as a proven endocrine disruptor in humans due to its effects on thyroid function, with particular concern for pregnant women.[9]

Table 2: Summary of Evidence for Endocrine Disrupting Effects of Resorcinol

| Finding | Organism/System | Effect | Reference |

| Inhibition of Thyroid Peroxidase | In vitro / Human | Reduced thyroid hormone synthesis | [7] |

| Induction of Hypothyroidism | Human (therapeutic use) | Decreased levels of T3 and T4 | [8] |

| Histopathological Changes in Thyroid | Lizard (in vivo) | Altered thyroid follicle structure | [6] |

| Proposed as Proven Endocrine Disruptor | Human (regulatory assessment) | Affects thyroid function | [9] |

Given that this compound is a resorcinol derivative, it is plausible that it may also exhibit endocrine-disrupting properties by affecting the thyroid axis. Therefore, any drug development program involving this compound should include a thorough evaluation of its potential effects on thyroid function.

Experimental Protocols

The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, which can be adapted to evaluate the inhibitory potential of this compound.

Mushroom Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-Tyrosine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized (e.g., 20-30 U/mL).

-

Prepare a stock solution of L-tyrosine in phosphate buffer. The final concentration in the assay well should be around the Km value of the enzyme for L-tyrosine (e.g., 0.5-1.0 mM).

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in DMSO to achieve a range of final concentrations in the assay (e.g., from nanomolar to micromolar).

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or DMSO for the control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the L-tyrosine solution to each well.

-

Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475-490 nm) at time zero (A0).

-

Incubate the plate at the same controlled temperature and measure the absorbance again at a later time point (e.g., after 15-30 minutes) (At). The formation of dopachrome, an orange-colored product, leads to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for both the control and the test compound-treated wells (ΔA/Δt).

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the tyrosinase activity, by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase and the point of inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Conclusion

Based on the extensive evidence for the potent tyrosinase inhibitory activity of 4-substituted resorcinol derivatives, it is highly probable that this compound is an effective inhibitor of this key enzyme in melanogenesis. The hydrophobic 4-chlorobenzyl substituent is expected to contribute favorably to its binding affinity within the enzyme's active site. As such, this compound represents a promising candidate for further investigation as a skin-depigmenting agent.

However, the potential for resorcinol derivatives to act as endocrine disruptors, specifically by interfering with thyroid function, warrants careful consideration and thorough toxicological evaluation. Future research should focus on obtaining direct experimental evidence of the tyrosinase inhibitory potency of this compound and assessing its potential impact on the thyroid axis to establish a comprehensive safety and efficacy profile for any potential therapeutic or cosmetic applications.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced substituted resorcinol hydrophobicity augments tyrosinase inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resorcinol as "endocrine disrupting chemical": Are thyroid-related adverse effects adequately documented in reptiles? In vivo experimentation in lizard Podarcis siculus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine.org [endocrine.org]

- 8. researchgate.net [researchgate.net]

- 9. ANSES proposes identifying resorcinol as a proven endocrine disruptor for humans | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

Synthesis Pathway for 4-(4-Chlorobenzyl)benzene-1,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-Chlorobenzyl)benzene-1,3-diol, a resorcinol derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles, primarily involving a two-step sequence: Friedel-Crafts acylation followed by a reduction of the intermediate ketone. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the Friedel-Crafts acylation of resorcinol (benzene-1,3-diol) with 4-chlorophenylacetyl chloride. This reaction introduces the 4-chlorobenzoyl group onto the resorcinol ring, forming the ketone intermediate, 2,4-dihydroxy-4'-chlorodeoxybenzoin. The subsequent step involves the reduction of the carbonyl group of this intermediate to a methylene group, yielding the final product. For this reduction, two primary methods are presented: the Clemmensen reduction and catalytic hydrogenation, each with its own advantages and considerations.

Caption: Overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Resorcinol

This procedure details the synthesis of the intermediate ketone, 2,4-dihydroxy-4'-chlorodeoxybenzoin, via Friedel-Crafts acylation.

Materials and Reagents:

-

Resorcinol

-

4-Chlorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve resorcinol (1.0 equivalent) and 4-chlorophenylacetyl chloride (1.1 equivalents) in nitrobenzene in the dropping funnel.

-

Add the solution of resorcinol and acyl chloride dropwise to the cooled aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid (5% v/v).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with 5% HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ketone intermediate.

Step 2: Reduction of the Ketone Intermediate

Two effective methods for the reduction of the carbonyl group are presented below.

This classic method is particularly effective for aryl-alkyl ketones.[1][2]

Materials and Reagents:

-

2,4-Dihydroxy-4'-chlorodeoxybenzoin (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (solvent)

-

Water

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, add the ketone intermediate (1.0 equivalent), zinc amalgam (4-5 equivalents), concentrated hydrochloric acid, water, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

This method offers a milder alternative to the Clemmensen reduction.[3]

Materials and Reagents:

-

2,4-Dihydroxy-4'-chlorodeoxybenzoin (from Step 1)

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar

Procedure:

-

Dissolve the ketone intermediate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Stoichiometry for Friedel-Crafts Acylation

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Resorcinol | 110.11 | 1.0 |

| 4-Chlorophenylacetyl chloride | 189.04 | 1.1 |

| Anhydrous Aluminum Chloride | 133.34 | 1.2 |

Table 2: Reagents for Clemmensen Reduction

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Ketone Intermediate | 262.7 | 1.0 |

| Zinc Amalgam (Zn) | 65.38 | 4.0 - 5.0 |

| Concentrated HCl | 36.46 | Excess |

Table 3: Reagents for Catalytic Hydrogenation

| Reagent | Molecular Weight ( g/mol ) | Amount |

| Ketone Intermediate | 262.7 | 1.0 equivalent |

| 10% Pd/C | N/A | 5-10% (w/w) |

| Hydrogen Gas | 2.02 | Excess (50-100 psi) |

Table 4: Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range |

| 2,4-Dihydroxy-4'-chlorodeoxybenzoin | C₁₄H₁₁ClO₃ | 262.7 | 60-80% |

| This compound | C₁₃H₁₁ClO₂ | 234.68 | 70-90% |

Visualizations

Caption: Experimental workflow for the Friedel-Crafts acylation step.

References

Methodological & Application

Application Notes and Protocols: 4-(4-Chlorobenzyl)benzene-1,3-diol as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorobenzyl)benzene-1,3-diol, a derivative of resorcinol, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its structural features, particularly the 4-substituted resorcinol motif, are characteristic of a class of compounds known for their strong tyrosinase inhibitory activity. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a potential modulator of melanogenesis for applications in dermatology and pharmacology.

Mechanism of Action

4-substituted resorcinols, including this compound, are known to act as competitive or mixed-type inhibitors of tyrosinase.[1][2] The resorcinol moiety is crucial for this inhibitory activity. These compounds can bind to the active site of tyrosinase, preventing the binding of its natural substrate, L-tyrosine. This inhibition directly blocks the initial and rate-limiting steps of melanin synthesis, leading to a reduction in melanin production.[3]

Data Presentation

Table 1: Tyrosinase Inhibitory Activity of 4-Substituted Resorcinols

| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |

| 4-n-Butylresorcinol | Human Tyrosinase | L-DOPA | 21 | - | [4] |

| 4-Hexylresorcinol | Mushroom Tyrosinase | 4-tert-butylcatechol | ~5 (Kᵢ) | Slow-binding competitive | [2] |

| Kojic Acid (Reference) | Human Tyrosinase | L-DOPA | 500 | - | [4] |

| Urolithin Derivative (1h) | Mushroom Tyrosinase | L-DOPA | 4.14 ± 0.10 | Competitive | [2] |

| Urolithin Derivative (2a) | Mushroom Tyrosinase | L-DOPA | 15.69 ± 0.40 | Competitive | [2] |

Note: The inhibitory activity can vary depending on the enzyme source (e.g., mushroom vs. human) and assay conditions.

Signaling Pathway

Tyrosinase is the central enzyme in the melanogenesis signaling pathway. Its inhibition by compounds like this compound disrupts the entire downstream cascade of melanin production.

References

- 1. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(4-Chlorobenzyl)benzene-1,3-diol in Cell Culture Assays

Topic: 4-(4-Chlorobenzyl)benzene-1,3-diol in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available data on the application of this compound in cell culture assays. The information that would be necessary to construct detailed application notes, experimental protocols, and data summaries, including its mechanism of action, effects on signaling pathways, and quantitative data from cellular assays, is not present in the accessible scientific domain.

While chemical and physical properties for this compound are available in chemical databases such as PubChem, and the compound is commercially available, no research publications were identified that describe its biological effects on cultured cells.

Therefore, the following sections, which would typically contain detailed protocols and data, cannot be populated at this time.

Introduction

This section would typically provide a background on this compound, including its chemical structure, known biological targets, and rationale for its use in cell culture experiments. However, no specific biological activities have been reported for this compound in the scientific literature.

Potential, Unverified Applications in Cell Culture

Based on the structural motifs of a substituted benzene-1,3-diol, one could speculate on potential areas of investigation. The benzene-1,3-diol (resorcinol) scaffold is found in various biologically active molecules. The 4-chlorobenzyl group is also a common feature in pharmacologically active compounds. However, without experimental data, any potential application remains purely hypothetical.

Experimental Protocols (Hypothetical Framework)

While specific protocols for this compound cannot be provided, a general framework for how a researcher might begin to investigate the effects of a novel compound in cell culture is outlined below. This is a generalized guide and would require significant optimization for any specific compound and cell line.

Cell Viability and Cytotoxicity Assay (Example Protocol)

This hypothetical protocol describes a general method to assess the effect of a test compound on cell viability using a standard MTT assay.

Materials:

-

Cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Workflow Diagram:

Caption: General workflow for a cell viability assay.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation

No quantitative data is available for this compound. If data were available, it would be presented in tables for clarity. An example of how such data might be structured is provided below.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Assay Duration (hours) | IC50 (µM) |

|---|---|---|

| Cell Line A | 48 | Data Not Available |

| Cell Line B | 48 | Data Not Available |

| Cell Line C | 72 | Data Not Available |

Signaling Pathway Analysis

No information exists on the signaling pathways modulated by this compound. If a target were identified, a diagram illustrating its role in a cellular pathway would be provided.

Example Signaling Pathway Diagram (Hypothetical Target: Kinase X)

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

There is a significant gap in the scientific literature regarding the biological activity of this compound in cell culture systems. The information presented herein is a generalized framework for how such studies could be approached. Researchers interested in this compound will need to perform initial screening and validation experiments to determine its biological effects.

Application Notes and Protocols for the Quantification of 4-(4-Chlorobenzyl)benzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(4-Chlorobenzyl)benzene-1,3-diol, a 4-substituted resorcinol derivative. The protocols are based on established analytical techniques for structurally similar compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of phenolic compounds. The following protocol is a recommended starting point for the analysis of this compound.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL stock solution).

-

Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic or phosphoric acid for improved peak shape). A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

UV Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 280 nm is recommended for detection.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Representative)

The following table summarizes typical quantitative data for the HPLC analysis of 4-substituted resorcinol derivatives, which can be expected for this compound upon method validation.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC Analysis

Application Notes and Protocols: 4-(4-Chlorobenzyl)benzene-1,3-diol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(4-Chlorobenzyl)benzene-1,3-diol and structurally related 4-substituted resorcinol derivatives in medicinal chemistry. The primary focus is on their well-documented activity as tyrosinase inhibitors, with potential applications in dermatology for the treatment of hyperpigmentation disorders. Additionally, their antioxidant properties are explored. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.

Medicinal Chemistry Applications

The core structure of this compound, a 4-substituted resorcinol, is a key pharmacophore for tyrosinase inhibition. Tyrosinase is a crucial enzyme in the melanin biosynthesis pathway, and its inhibition is a primary strategy for treating hyperpigmentation conditions such as melasma, age spots, and post-inflammatory hyperpigmentation. The 4-benzylresorcinol scaffold has been extensively studied, and derivatives have shown potent, competitive inhibition of tyrosinase.

Beyond dermatology, resorcinol derivatives have been investigated for a range of other biological activities, including as antiseptics and in the synthesis of various active pharmaceutical ingredients. The antioxidant properties of the resorcinol moiety also contribute to its potential therapeutic benefits by mitigating oxidative stress, which is implicated in various skin conditions and aging.

Tyrosinase Inhibition and Hyperpigmentation

4-Substituted resorcinols, including 4-benzylresorcinol and its analogs, are recognized as highly effective tyrosinase inhibitors. Their mechanism of action is believed to involve competitive binding to the active site of the tyrosinase enzyme, preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis cascade. The resorcinol moiety is crucial for this activity, as it mimics the structure of tyrosine, the natural substrate of tyrosinase.

Antioxidant Activity

The dihydroxybenzene (resorcinol) structure imparts antioxidant properties to these molecules. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This antioxidant activity can help protect cells from oxidative damage, a contributing factor to skin aging and various pathological conditions.

Quantitative Data on Related Compounds

| Compound | Tyrosinase Source | Substrate | Inhibition Type | IC50 (µM) | Reference |

| 4-n-Butylresorcinol | Human | L-DOPA | Competitive | 21 | [1] |

| 4-n-Butylresorcinol | Mushroom | L-DOPA | Competitive | 13.5 | [1] |

| 4-Hexylresorcinol | Mushroom | L-DOPA | Competitive | >40 | [1] |

| Kojic Acid (Reference) | Human | L-DOPA | Competitive | ~500 | [1] |

| Hydroquinone (Reference) | Human | L-DOPA | Weak | >4000 | [1] |

| Arbutin (Reference) | Human | L-DOPA | Weak | >5000 | [1] |

Experimental Protocols

Synthesis Protocol: Preparation of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts alkylation reaction between resorcinol and 4-chlorobenzyl chloride, using a Lewis acid catalyst.

Materials:

-

Resorcinol

-

4-Chlorobenzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 4-chlorobenzyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

-

Phosphate buffer (0.1 M, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in phosphate buffer with a final DMSO concentration of <1%) to each well.

-

Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time 0 and then every minute for 20-30 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with DMSO but no inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition versus the concentration of the inhibitor.

This assay assesses the effect of the compound on tyrosinase activity within a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

α-Melanocyte-stimulating hormone (α-MSH)

-

L-DOPA

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer with protease inhibitors)

-

BCA protein assay kit

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours). Include a positive control (e.g., kojic acid) and a vehicle control (DMSO). α-MSH can be used to stimulate melanogenesis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the cell lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

In a 96-well plate, add an equal amount of protein from each lysate (e.g., 20 µg) to each well.

-

Add L-DOPA solution (e.g., 2 mg/mL in phosphate buffer) to each well.

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the protein concentration and express it as a percentage of the control.

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.